4-(4-Chlorophenyl)-3-fluorobenzoic acid
Overview
Description
4-(4-Chlorophenyl)-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C13H8ClFO2 and its molecular weight is 250.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Biodegradation
- Biodegradation by Pseudomonas sp.: Pseudomonas sp. B13 can cometabolize monofluorobenzoates, including compounds structurally related to 4-(4-Chlorophenyl)-3-fluorobenzoic acid. A catabolic pathway for the degradation of isomeric fluorobenzoates was proposed, highlighting the enzyme mechanisms involved in the process, especially the critical step of ring cleavage in 3-fluorocatechol degradation (Schreiber et al., 1980).
Material Science and Electronics
- Conductive PEDOT Modification: A study demonstrated that 4-halobenzoics, including compounds similar to this compound, can significantly enhance the conductivity of PEDOT:PSS, a material used in organic electronics. This modification leads to improved performance in ITO-free organic solar cells, indicating potential applications in renewable energy technologies (Tan et al., 2016).
Chemical Synthesis and Pharmacology
- Synthesis of Herbicidal Compounds: 3-Chloro-4-fluorobenzoylthiourea, derived from a precursor similar to this compound, showed promising herbicidal activity. This synthesis approach illustrates the potential for creating targeted agricultural chemicals (Liu Chang-chun, 2006).
- Antituberculosis Activity: Derivatives of 4-fluorobenzoic acid, a closely related compound, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing significant inhibitory effects. This suggests potential therapeutic applications for derivatives of this compound in treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJCRNXCSBLDNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681394 | |
Record name | 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-48-6 | |
Record name | 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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